
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is a complex organometallic compound that features a niobium center coordinated to organic ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane typically involves the reaction of niobium pentachloride with 2,2-dimethylpropylidene and 2-methanidyl-2-methylpropane under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various ligands such as phosphines, amines, or halides can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while substitution reactions can produce a variety of niobium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Industry: It is used in the production of advanced materials and as a precursor for other niobium-containing compounds.
Wirkmechanismus
The mechanism by which 2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane exerts its effects involves the coordination of the niobium center to various ligands. This coordination can influence the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the ligands attached to the niobium center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethylpropane: A simple hydrocarbon with a similar structural motif.
2-Methylpropane: Another hydrocarbon with a branched structure.
Niobium Pentachloride: A niobium compound used as a precursor in the synthesis of various niobium complexes.
Uniqueness
2,2-Dimethylpropylideneniobium;2-methanidyl-2-methylpropane is unique due to the presence of both organic ligands and a niobium center
Eigenschaften
CAS-Nummer |
60514-42-3 |
|---|---|
Molekularformel |
C20H43Nb-3 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2,2-dimethylpropylideneniobium;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/3C5H11.C5H10.Nb/c4*1-5(2,3)4;/h3*1H2,2-4H3;1H,2-4H3;/q3*-1;; |
InChI-Schlüssel |
RSUWTFCCBVUJGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)[CH2-].CC(C)(C)C=[Nb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)
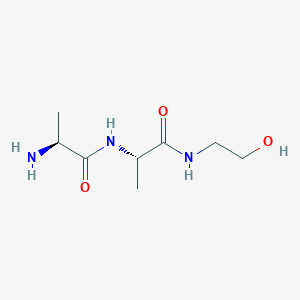
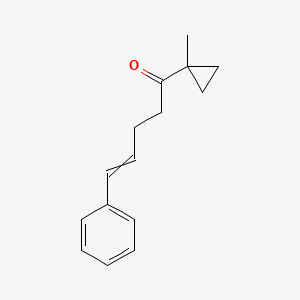
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
![N-[(Z)-furan-2-ylmethylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B14596165.png)
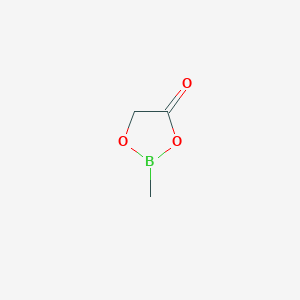
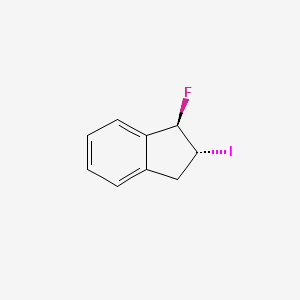
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
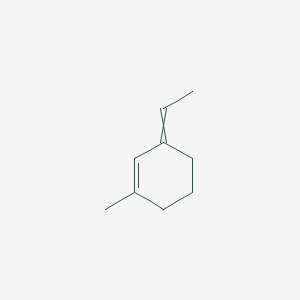
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)
![3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane](/img/structure/B14596217.png)
